3-Bromo-1-benzothiophene

Description

Propriétés

IUPAC Name |

3-bromo-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWDQSRTOOMPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223654 | |

| Record name | Benzo(b)thiophene, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-82-7 | |

| Record name | Benzo(b)thiophene, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-benzo[b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1-benzothiophene: Properties, Synthesis, and Applications in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1-benzothiophene, a pivotal heterocyclic intermediate in organic synthesis. The document delves into the fundamental chemical and physical properties of this compound, its molecular structure, and detailed protocols for its synthesis. Furthermore, it explores the reactivity of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions and lithiation-based functionalization. The guide culminates in a discussion of its significant applications in the development of pharmaceuticals and advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and materials science, offering both foundational knowledge and practical insights into the utilization of this versatile building block.

Introduction to this compound

This compound, also known as 3-bromobenzo[b]thiophene, is an organosulfur compound that has garnered significant interest in the scientific community.[1] Its structure, which features a bromine atom at the electron-rich 3-position of the benzothiophene core, renders it a highly versatile precursor for the synthesis of more complex molecular architectures.[1] The benzothiophene scaffold itself is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[2][3] This guide will elucidate the key chemical characteristics and synthetic utility of this compound.

Molecular Structure and Identifiers

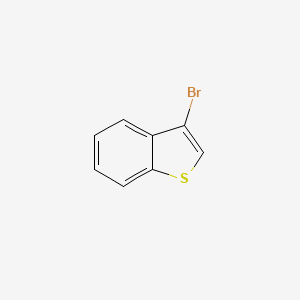

The fundamental structure of this compound consists of a benzene ring fused to a thiophene ring, with a bromine atom attached to the third carbon of the thiophene ring.

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 7342-82-7 |

| Molecular Formula | C₈H₅BrS |

| Molecular Weight | 213.09 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CS2)Br |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

Physical Properties

| Property | Value | Reference(s) |

| Appearance | Yellow to brown solid | [3] |

| Melting Point | 117-121 °C | [3] |

| Boiling Point | 269 °C at 752.5 mmHg | |

| Density | 1.629 g/mL at 25 °C |

Spectroscopic Data

The spectroscopic data provides a fingerprint for the identification and structural confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the aromatic protons of the benzene ring typically appear as multiplets in the range of δ 7.3-7.9 ppm. The proton on the thiophene ring (H-2) is expected to be a singlet at a downfield chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals for the carbon atoms. The carbon bearing the bromine (C-3) will have a chemical shift significantly influenced by the halogen, typically around 110 ppm.[4] The other aromatic carbons will resonate in the region of δ 120-140 ppm.[4]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching within the aromatic system (around 1600-1450 cm⁻¹), and the C-S stretching of the thiophene ring. The C-Br stretching frequency is typically observed in the lower frequency region of the spectrum.

-

MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern may involve the loss of bromine and the thiophene ring.[5]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the electrophilic bromination of commercially available benzothiophene.[1] This reaction exhibits high regioselectivity for the 3-position due to the electronic nature of the benzothiophene ring system.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Bromination

This protocol is adapted from established literature procedures.[1]

Materials:

-

Benzothiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Acetic Acid (CH₃COOH)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve benzothiophene in a 1:1 mixture of chloroform and acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise over a period of 1-2 hours while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with chloroform.

-

Wash the organic layer successively with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The bromine atom at the 3-position of this compound serves as a versatile handle for a variety of chemical transformations, making it a valuable building block in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and this compound is an excellent substrate for this reaction.[6] It readily couples with a wide range of arylboronic acids to produce 3-arylbenzothiophenes, which are important scaffolds in medicinal chemistry and materials science.[6]

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the 3-arylbenzothiophene product.

Lithiation and Subsequent Functionalization

The bromine atom in this compound can be readily exchanged with lithium via a lithium-halogen exchange reaction, typically using an organolithium reagent such as n-butyllithium (n-BuLi) at low temperatures.[7][8] The resulting 3-lithio-1-benzothiophene is a potent nucleophile that can react with a variety of electrophiles to introduce a wide range of functional groups at the 3-position.[7][8]

Caption: Logical relationship in the lithiation and functionalization of this compound.

Experimental Consideration: The lithiation reaction must be carried out under strictly anhydrous and inert conditions to prevent quenching of the highly reactive organolithium species.[8] The choice of electrophile determines the nature of the substituent introduced at the 3-position. For example, reaction with N,N-dimethylformamide (DMF) followed by an acidic workup yields 1-benzothiophene-3-carbaldehyde.[7]

Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound has led to its use as a key intermediate in the development of important pharmaceuticals and advanced materials.

Pharmaceutical Applications

The benzothiophene core is present in several marketed drugs, and this compound serves as a crucial starting material for the synthesis of analogs and derivatives of these pharmaceuticals.[2][9]

-

Raloxifene Analogs: Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[10][11] The 2-aryl-3-substituted benzothiophene scaffold is central to its activity. This compound can be utilized in the synthesis of various raloxifene analogs for structure-activity relationship (SAR) studies.[11]

-

Zileuton and its Derivatives: Zileuton is a 5-lipoxygenase inhibitor used in the treatment of asthma.[12][13] While the synthesis of Zileuton itself starts from 2-acetylbenzothiophene, this compound is a valuable precursor for creating a diverse library of zileuton-related compounds for the discovery of new anti-inflammatory agents.[13][14]

Materials Science Applications

Benzothiophene-containing molecules, particularly those with extended π-conjugated systems, have shown great promise in the field of organic electronics.[15][16]

-

Organic Field-Effect Transistors (OFETs): this compound is a key building block for the synthesis of[6]benzothieno[3,2-b][6]benzothiophene (BTBT) derivatives.[15][16] These molecules are high-performance organic semiconductors used in the active layer of OFETs, which are essential components of flexible displays, sensors, and electronic paper.[17][18] The ability to functionalize the BTBT core, often via reactions at the bromine positions, allows for the fine-tuning of the material's electronic properties.[19]

Conclusion

This compound is a highly valuable and versatile heterocyclic compound with a rich and diverse chemistry. Its straightforward synthesis and the reactivity of the C-Br bond make it an indispensable tool for organic chemists. Its applications in the synthesis of complex molecules for both medicinal and materials science underscore its importance in modern chemical research and development. This guide has provided a comprehensive overview of its properties, synthesis, and key reactions, offering a solid foundation for its effective utilization in the laboratory.

References

- BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene. BenchChem.

- Patel, M., et al. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents.

- Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry.

- Google Patents. (2016).

- BenchChem. (2025). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. BenchChem.

- Tinsley, H. N., et al. (2024).

- Sone, T., et al. (1976). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance.

- ResearchGate. (2025).

- Basha, A., & Brooks, D. W. (1993). Synthesis of the 5-Lipoxygenase Inhibitor Zileuton from Thiophenol. The Journal of Organic Chemistry.

- Wikipedia. (n.d.). Benzothiophene.

- Gauthier, C., et al. (2020). New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition. Molecules.

- Burke, E. K., et al. (n.d.). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. Dalhousie University.

- ResearchGate. (2017). Synthesis and Functionalization of 3-Bromo-2-(2-chlorovinyl)benzothiophenes as Molecular Tools.

-

ResearchGate. (2025). Reactivity of[6]Benzothieno[3,2-b][6]benzothiophene — Electrophilic and Metalation Reactions.

- National Institutes of Health. (2024).

- Logic Thinker AI. (2025). This compound Synthesis: Key Processes and Supplier Insights.

- ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.

-

Wiosna-Salyga, G., et al. (2024). Modulation of Properties in[6]Benzothieno[3,2-b][6]benzothiophene Derivatives through Sulfur Oxidation. Molecules.

- McWilliams, D. B., & Wilson, J. X. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation.

- International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.

-

Tayu, M., et al. (2021). Modular synthesis of unsymmetrical[6]benzothieno[3,2-b][6]benzothiophene molecular semiconductors for organic transistors. National Institutes of Health.

-

Kim, M., et al. (2023). Characterization of[6]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors. MDPI.

- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.

- LibreTexts. (2023).

- ChemicalBook. (n.d.). 3-bromo-5-nitro-benzo[b]thiophene(19492-95-6) 1 h nmr.

- Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (2025).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- BenchChem. (2025).

-

Gryba, J., et al. (2023). Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[6]benzo-thieno[3,2-b][6]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. MDPI.

- ResearchGate. (n.d.).

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Kadoya, T., et al. (2024). Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions. CrystEngComm.

- ResearchGate. (n.d.).

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

- LibreTexts. (2022). 6.

- Chem LibreTexts. (2016).

- University of California, Santa Cruz. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups.

- Scribd. (n.d.).

- ResearchGate. (n.d.). Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1 a . (continued).

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- ResearchGate. (n.d.). FT-IR liquid spectra of mixture 8. Peaks of benzothiophene and....

- LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- National Institutes of Health. (2024).

- Royal Society of Chemistry. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. oipub.com [oipub.com]

- 5. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzothiophene - Wikipedia [en.wikipedia.org]

- 10. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20160376251A1 - Process for the Preparation of Zileuton - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modular synthesis of unsymmetrical [1]benzothieno[3,2-b][1]benzothiophene molecular semiconductors for organic transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Bromo-1-benzothiophene: Properties, Synthesis, and Applications

Abstract: 3-Bromo-1-benzothiophene is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic properties and reactive bromine handle make it an invaluable precursor for the synthesis of complex, biologically active molecules and functional organic materials. This guide provides a comprehensive overview of its core physicochemical properties, detailed spectroscopic signature, established synthetic protocols, and key reactive pathways. Tailored for researchers and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective utilization in advanced research and development projects.

Core Physicochemical & Molecular Properties

This compound, also known as 3-bromothianaphthene, is an aromatic heterocyclic compound.[1][2] The fusion of a benzene ring with a thiophene ring creates the benzothiophene core, a scaffold present in numerous pharmaceutical agents like raloxifene and sertaconazole.[3] The bromine atom at the C3 position is the key to its synthetic versatility, providing a reactive site for functionalization, particularly through metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7342-82-7 | [1][4] |

| Molecular Formula | C₈H₅BrS | [1][4] |

| Molecular Weight | 213.09 g/mol | [1][4] |

| Appearance | Colorless to light yellow or red liquid | [5][6] |

| Melting Point | 146-156 °C | [5][7] |

| Boiling Point | 269 °C at 752.5 mmHg | [5][6][7] |

| Density | 1.629 g/mL at 25 °C | [5][6][7] |

| Refractive Index (n²⁰/D) | 1.668 | [5][6][7] |

| Solubility | Sparingly soluble in water (0.14 g/L at 25°C) | [5][6][7] |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [5][7] |

Spectroscopic Signature: Analytical Characterization

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characteristic of the benzothiophene ring system. The spectrum will display signals corresponding to the five aromatic protons. The proton at the C2 position typically appears as a singlet, while the four protons on the fused benzene ring exhibit complex multiplet patterns due to spin-spin coupling.

-

¹³C NMR : The carbon NMR spectrum will show eight distinct signals, corresponding to each carbon atom in the molecule. The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity and will appear at a characteristic chemical shift.[1]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorptions will include C-H stretching for the aromatic rings and C=C stretching vibrations characteristic of the bicyclic aromatic system. The C-Br stretching frequency is also expected, though it may be in the fingerprint region and less diagnostic.[1][8]

-

Mass Spectrometry (MS) : Mass spectrometry is critical for confirming the molecular weight and isotopic distribution. The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the hallmark of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The primary peaks are expected around m/z 212 and 214.[1]

Synthesis and Purification: An Established Protocol

The most common and reliable method for preparing this compound is through the electrophilic bromination of the parent benzothiophene. This approach leverages the reactivity of the thiophene ring, which preferentially undergoes substitution at the C3 position under controlled conditions.

Experimental Protocol: Bromination of Benzothiophene

This protocol is adapted from established literature procedures for the regioselective bromination of benzothiophene.[4][9]

Causality and Choice of Reagents:

-

N-Bromosuccinimide (NBS): NBS is selected as the brominating agent over elemental bromine for several reasons. It is a solid, making it safer and easier to handle. It provides a low, constant concentration of bromine in the reaction mixture, which helps to control the reaction and prevent over-bromination, thus enhancing regioselectivity for the desired 3-bromo isomer.

-

Chloroform/Acetic Acid Solvent System: This mixed solvent system is effective at dissolving the benzothiophene starting material while also facilitating the electrophilic substitution mechanism. Acetic acid acts as a polar protic solvent that can help to polarize the Br-N bond in NBS, increasing its electrophilicity.[4]

-

Aqueous Work-up: The sequential washes with sodium thiosulfate, sodium carbonate, and brine are critical for a clean purification. Sodium thiosulfate quenches any unreacted bromine, sodium carbonate neutralizes the acetic acid, and brine helps to remove water from the organic layer.[4]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzo[b]thiophene (10 g, 74.5 mmol) in a 1:1 mixture of chloroform (75 mL) and acetic acid (75 mL).[4]

-

Bromination: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (16.6 g, 93.3 mmol) portion-wise over 4 hours to maintain control over the reaction temperature.[4]

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Work-up: Dilute the reaction mixture with chloroform (200 mL). Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium thiosulfate (200 mL), a saturated aqueous solution of sodium carbonate (200 mL), and brine (150 mL).[4]

-

Isolation: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[4]

-

Purification: The resulting crude product, typically a red or yellow oil, is purified by passing it through a short plug of silica gel, eluting with hexane. This removes polar impurities and yields pure this compound.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound in organic synthesis stems from the reactivity of the C-Br bond. It is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon, nitrogen, and other functionalities at the C3 position.

Suzuki-Miyaura Cross-Coupling

A prime example of its application is the Suzuki-Miyaura reaction, which forms a new carbon-carbon bond by coupling the heteroaryl halide with a boronic acid derivative.[6] This reaction is a cornerstone of modern drug discovery for constructing biaryl and heteroaryl-aryl structures.

Self-Validating Protocol Insight: The success of a Suzuki-Miyaura coupling is highly dependent on the complete exclusion of oxygen and the purity of the reagents and solvent. The protocol is self-validating through rigorous monitoring (TLC or GC-MS) and characterization of the final product to confirm that the desired C-C bond formation has occurred without significant side reactions like debromination.

Catalytic Cycle of Suzuki-Miyaura Coupling

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of diverse bioactive molecules. Its derivatives have been investigated for a range of pharmacological activities.

-

Antifungal Agents: The benzothiophene scaffold is a known pharmacophore in antifungal drug design. The ability to functionalize the 3-position allows for the synthesis of libraries of di(hetero)arylamines and other derivatives that can be screened for potent antifungal activity.[5]

-

Enzyme Inhibitors: As a versatile building block, it is used to construct more complex molecules that target specific enzymes implicated in disease. The benzothiophene core can act as a rigid scaffold to orient functional groups for optimal binding within an enzyme's active site.

-

Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores. This compound provides a reliable entry point for synthesizing substituted benzothiophenes that can be evaluated for their ability to inhibit protein kinases, which are crucial targets in oncology.[10]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

-

Hazard Identification: While not classified under GHS, related compounds are known to cause skin and serious eye irritation.[2] It is prudent to handle it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][5]

References

- Vertex AI Search. (n.d.). This compound Synthesis: Key Processes and Supplier Insights. Retrieved January 10, 2026.

-

PubChem. (n.d.). Benzo(b)thiophene, 3-bromo- | C8H5BrS | CID 123250. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). Benzo[b]thiophene, 3-bromo-. Retrieved January 10, 2026, from [Link]

- Books. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved January 10, 2026.

-

Wikipedia. (n.d.). Benzothiophene. Retrieved January 10, 2026, from [Link]

Sources

- 1. Benzo(b)thiophene, 3-bromo- | C8H5BrS | CID 123250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Benzothiophene - Wikipedia [en.wikipedia.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound CAS#: 7342-82-7 [m.chemicalbook.com]

- 6. This compound | 7342-82-7 [chemicalbook.com]

- 7. 7342-82-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Benzo[b]thiophene, 3-bromo-, [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Synthesis of 3-Bromo-1-benzothiophene from Benzo[b]thiophene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-1-benzothiophene, a pivotal intermediate in the development of various pharmaceutical compounds and functional materials. The document details the predominant synthetic pathway from benzo[b]thiophene, focusing on the mechanistic underpinnings, a robust experimental protocol, and critical process parameters. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science, offering both theoretical insights and practical, actionable methodologies for the successful synthesis and purification of the target compound.

Introduction: The Significance of this compound

Benzo[b]thiophene is a bicyclic aromatic heterocycle, comprising a benzene ring fused to a thiophene ring.[1] This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in a variety of biologically active molecules and organic electronic materials.[2][3] Specifically, the functionalization of the benzo[b]thiophene core is a key strategy for modulating the physicochemical and biological properties of these compounds.

This compound (CAS No. 7342-82-7) serves as a crucial building block in organic synthesis.[4] The bromine atom at the 3-position provides a versatile handle for a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents and the construction of complex molecular architectures.[5] This versatility has led to its use in the synthesis of pharmaceuticals, including selective estrogen receptor modulators (SERMs) like Raloxifene, as well as in the development of novel organic semiconductors.[2]

This guide will focus on the most prevalent and reliable method for the preparation of this compound: the direct electrophilic bromination of benzo[b]thiophene.

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound from benzo[b]thiophene is most commonly achieved through an electrophilic aromatic substitution reaction. In this class of reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom.[6] The thiophene ring of benzo[b]thiophene is more susceptible to electrophilic attack than the benzene ring, and the 3-position is the most nucleophilic site.[1] This inherent reactivity allows for the regioselective introduction of a bromine atom.

The Brominating Agent: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the reagent of choice for the bromination of benzo[b]thiophene.[7] NBS is a convenient and safer alternative to liquid bromine, as it is a crystalline solid that is easier to handle. In the presence of an acid catalyst, such as acetic acid, NBS serves as a source of an electrophilic bromine species.

Reaction Mechanism

The bromination of benzo[b]thiophene with NBS proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are as follows:

-

Generation of the Electrophile: In the presence of an acid (e.g., acetic acid), the carbonyl oxygen of NBS is protonated, which polarizes the N-Br bond and makes the bromine atom more electrophilic.

-

Electrophilic Attack: The electron-rich π-system of the benzo[b]thiophene ring, specifically at the C3 position, attacks the electrophilic bromine atom of the activated NBS. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[8]

-

Deprotonation and Aromatization: A base, such as the succinimide anion or the solvent, removes the proton from the C3 carbon, restoring the aromaticity of the thiophene ring and yielding the final product, this compound.

The overall transformation is depicted in the following workflow:

Sources

- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. Benzothiophene - Wikipedia [en.wikipedia.org]

- 4. Benzo(b)thiophene, 3-bromo- | C8H5BrS | CID 123250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Regioselective Electrophilic Bromination of 1-Benzothiophene with N-Bromosuccinimide

This guide provides an in-depth exploration of the electrophilic bromination of 1-benzothiophene utilizing N-bromosuccinimide (NBS). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this important synthetic transformation. The document elucidates the underlying mechanistic principles, offers field-tested experimental protocols, and discusses the critical parameters that ensure a successful and selective reaction.

Introduction: The Significance of 1-Benzothiophene

1-Benzothiophene is a bicyclic aromatic heterocycle, comprising a benzene ring fused to a thiophene ring.[1] This scaffold is of considerable interest in medicinal chemistry and materials science, forming the core structure of numerous pharmacologically active compounds and organic electronic materials.[1][2] The functionalization of the 1-benzothiophene nucleus is a critical step in the synthesis of these valuable molecules, with bromination serving as a key gateway to further chemical modifications. Electrophilic aromatic substitution is a fundamental method for this functionalization, and the regioselectivity of this reaction is of paramount importance.[3]

The Mechanism and Regioselectivity of Bromination

The electrophilic bromination of 1-benzothiophene with NBS is a classic example of an electrophilic aromatic substitution reaction.[4] The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex.[5]

The Role of N-Bromosuccinimide (NBS) and Solvent

N-Bromosuccinimide (NBS) is a versatile reagent that can act as a source of electrophilic bromine.[3] In polar, protic, or acidic solvents such as acetic acid or acetonitrile, the N-Br bond of NBS is polarized, rendering the bromine atom electrophilic.[6] The solvent plays a crucial role in promoting the electrophilic nature of the bromine. In the presence of an acid catalyst, the carbonyl oxygen of NBS can be protonated, further increasing the electrophilicity of the bromine atom.[7] This is in stark contrast to the radical-mediated pathway that NBS can undergo in non-polar solvents like carbon tetrachloride, which typically leads to allylic or benzylic bromination (the Wohl-Ziegler reaction).[8][9]

The Inherent Regioselectivity: C3 vs. C2 Position

The electrophilic substitution of 1-benzothiophene preferentially occurs at the C3 position of the thiophene ring.[10][11] This regioselectivity can be rationalized by examining the stability of the carbocation intermediates (sigma complexes) formed upon attack at the C2 and C3 positions.

As illustrated in the diagram below, the intermediate formed by electrophilic attack at the C3 position is more stable because the positive charge can be delocalized over the sulfur atom and the benzene ring through resonance, without disrupting the aromaticity of the benzene ring in all resonance contributors.[12] In contrast, the intermediate from C2 attack is less stable as delocalization of the positive charge onto the sulfur atom would require disruption of the benzene ring's aromaticity.

Caption: Mechanism of Electrophilic Bromination of 1-Benzothiophene.

Experimental Protocol and Optimization

The following is a detailed, field-proven protocol for the synthesis of this compound. This protocol is designed to be a self-validating system, where careful control of reaction parameters ensures high yield and selectivity.

Materials and Reagents

| Reagent/Material | Purity | Supplier | Notes |

| 1-Benzothiophene | >98% | Standard chemical supplier | |

| N-Bromosuccinimide (NBS) | >99% | Standard chemical supplier | Should be recrystallized if it appears yellow. |

| Chloroform (CHCl₃) | Anhydrous | Standard chemical supplier | |

| Acetic Acid (CH₃COOH) | Glacial | Standard chemical supplier | |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Standard chemical supplier | For work-up. |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard chemical supplier | For work-up. |

| Brine | Saturated | Prepared in-house | For work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard chemical supplier | For drying. |

| Silica Gel | 230-400 mesh | Standard chemical supplier | For column chromatography. |

| Hexane | HPLC Grade | Standard chemical supplier | For column chromatography. |

Step-by-Step Experimental Procedure

Caption: Experimental Workflow for the Bromination of 1-Benzothiophene.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzothiophene (1.0 eq.) in a 1:1 mixture of chloroform and glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0°C.

-

Addition of NBS: Slowly add N-bromosuccinimide (1.05 eq.) to the cooled solution in small portions over a period of 30 minutes. It is critical to maintain the temperature at or below 5°C during the addition to minimize side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), dilute the mixture with chloroform. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any unreacted bromine), a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless to pale yellow oil.

Reaction Parameters and Their Impact

| Parameter | Recommended Condition | Rationale and Impact on Outcome |

| Solvent | 1:1 Chloroform/Acetic Acid | The polar, protic nature of acetic acid promotes the electrophilic pathway. Chloroform aids in solubility.[6] |

| Temperature | 0°C for addition, then RT | Low initial temperature controls the exothermic reaction and minimizes the formation of di-brominated byproducts. |

| Stoichiometry | 1.05 eq. of NBS | A slight excess of NBS ensures complete conversion of the starting material. A large excess can lead to di-bromination. |

| Reaction Time | 2-4 hours | Sufficient time for complete reaction. Prolonged reaction times may increase the risk of side product formation. |

Potential Side Reactions and Troubleshooting

-

Di-bromination: The formation of 2,3-dibromo-1-benzothiophene can occur if an excess of NBS is used or if the reaction temperature is too high. Careful control of stoichiometry and temperature is crucial to prevent this.

-

Radical Bromination: If the reaction is performed in a non-polar solvent and/or with a radical initiator, benzylic bromination (if an alkyl substituent is present) can compete with the desired electrophilic substitution.[13]

-

Low Yield: If the reaction does not go to completion, ensure that the NBS is pure and has been stored correctly. Impure or old NBS can be less reactive.

Conclusion

The electrophilic bromination of 1-benzothiophene with NBS is a reliable and highly regioselective method for the synthesis of this compound. A thorough understanding of the reaction mechanism, particularly the factors governing the C3 selectivity, is essential for successful execution. By carefully controlling the reaction conditions as outlined in this guide, researchers can consistently obtain the desired product in high yield and purity, paving the way for the synthesis of complex molecules for a wide range of applications in medicine and materials science.

References

- Joule, J. A., Mills, K., & Smith, G. F. (1995). Heterocyclic Chemistry, 3rd Edition. CRC Press.

- Rajappa, S., & Gumaste, V. K. (2013). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. Advances in Heterocyclic Chemistry, 108, 1-161.

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science Publishers.

- Sciencemadness Discussion Board. (2005).

- International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.

- Wikipedia. (n.d.). N-Bromosuccinimide.

- A Review on the Synthetic Methods towards Benzothienobenzothiophenes. (2024). PubMed.

- Scilit. (n.d.).

- Benchchem. (n.d.). Application Notes: Selective Bromination of 3-Pyridinemethanol using N-Bromosuccinimide.

- Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)

- Chemistry LibreTexts. (2022). 16.

- ResearchGate. (2015). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide?.

- PubMed Central. (n.d.).

- Chad's Prep. (n.d.). 10.

- ResearchGate. (2017).

- PubMed Central. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite.

- Quora. (2017). What is the role of the NBS (N-bromosuccinimide) reagent in organic chemistry?.

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2023). 11.

- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.).

- YouTube. (2023).

- YouTube. (2025). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Aromatic bromination with NBS - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. youtube.com [youtube.com]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 10. Regioselective synthesis of C3 alkylated and arylated benzothiophenes | Scilit [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

CAS number and molecular weight of 3-Bromo-1-benzothiophene

An In-Depth Technical Guide to 3-Bromo-1-benzothiophene: Synthesis, Reactivity, and Applications for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It delves into the core molecular attributes, synthesis protocols, chemical reactivity, and applications of this pivotal heterocyclic intermediate. The information is structured to provide both foundational knowledge and actionable insights for laboratory and developmental applications.

Part 1: Core Molecular Attributes

This compound, also known as 3-Bromothianaphthene, is a halogenated heterocyclic compound.[1][2] Its structure, featuring a benzothiophene core with a bromine atom at the 3-position, provides a key reactive site for synthetic transformations. This makes it a valuable building block in medicinal chemistry and materials science.

The fundamental properties of this compound are summarized below:

| Property | Value |

| CAS Number | 7342-82-7[3][4] |

| Molecular Formula | C₈H₅BrS[3][4] |

| Molecular Weight | 213.09 g/mol [3][4] |

| Appearance | Colorless to yellow to red liquid[1][4] |

| Boiling Point | 269 °C at 752.5 mmHg (lit.)[1][4] |

| Density | 1.629 g/mL at 25 °C (lit.)[1][4] |

| Refractive Index (n²⁰/D) | 1.668 (lit.)[1][4] |

| Solubility | Sparingly soluble in water (0.14 g/L at 25°C)[1][4] |

Molecular Structure

The structure consists of a benzene ring fused to a thiophene ring, with bromine substitution at the C3 position of the thiophene ring.

Caption: Molecular structure of this compound.

Part 2: Synthesis Methodologies

The synthesis of this compound is most commonly achieved through the electrophilic bromination of the parent compound, benzo[b]thiophene. A primary challenge in this approach is achieving regioselectivity, as electrophilic attack can occur at either the 2- or 3-position. The conditions of the reaction, particularly the choice of brominating agent and solvent, are critical for directing the substitution to the desired 3-position.

Detailed Experimental Protocol: Electrophilic Bromination with N-Bromosuccinimide (NBS)

This protocol is a reliable method for synthesizing this compound with high regioselectivity. The use of NBS in a chloroform and acetic acid solvent system favors the formation of the 3-bromo isomer.

Materials:

-

Benzo[b]thiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Acetic Acid (CH₃COOH)

-

Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

-

Saturated Sodium Carbonate solution (Na₂CO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Silica Gel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzo[b]thiophene (10 g, 74.5 mmol) in a 1:1 mixture of chloroform (75 mL) and acetic acid (75 mL).[3]

-

Bromination: Cool the solution to 0°C using an ice bath.[3] Add N-bromosuccinimide (NBS) (16.6 g, 93.3 mmol) portion-wise over 4 hours to control the reaction exotherm.[3][5]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 48 hours.[3][5] The progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[3]

-

Work-up:

-

Dilute the reaction mixture with chloroform (200 mL).[3]

-

Transfer the solution to a separatory funnel and wash successively with a saturated solution of sodium thiosulfate (200 mL) to quench any remaining bromine, followed by saturated sodium carbonate solution (200 mL) to neutralize the acetic acid, and finally with brine (150 mL).[3]

-

-

Purification:

Causality Behind Choices:

-

NBS as Brominating Agent: NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. It provides a slow, controlled release of bromine, which helps in managing the reaction's regioselectivity and exothermicity.

-

Solvent System: The mixture of chloroform and acetic acid provides a polar medium that facilitates the electrophilic substitution reaction.

Synthesis Workflow Visualization

Caption: Reactivity of this compound as an intermediate.

Part 4: Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques. Public databases like PubChem provide reference spectra, including ¹H NMR, ¹³C NMR, and mass spectrometry data, which are essential for confirming the structure and purity of the synthesized product. [2]

Part 5: Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Reactivity: The compound is reactive and should be stored away from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. [5]* Hazardous Decomposition: Under combustion, it may produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen sulfide, and hydrogen bromide. [5]

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties, reliable synthesis protocols, and versatile reactivity at the C3-position make it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis and chemical behavior, as outlined in this guide, is crucial for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

References

-

Benzo(b)thiophene, 3-bromo- | C8H5BrS | CID 123250 - PubChem. National Center for Biotechnology Information. [Link]

-

3-bromothiophene - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Reactivity ofB[3]enzothieno[3,2-b]b[3]enzothiophene — Electrophilic and Metalation Reactions - ResearchGate. ResearchGate. [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

-

Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books. Royal Society of Chemistry. [Link]

Sources

A Guide to the Spectroscopic Characterization of 3-Bromo-1-benzothiophene

Prepared by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical and materials science research, heterocyclic compounds form the backbone of countless innovations. Among these, 3-Bromo-1-benzothiophene (CAS: 7342-82-7; Molecular Formula: C₈H₅BrS) is a pivotal intermediate.[1] Its benzothiophene core, fused from benzene and thiophene rings, provides a rigid scaffold, while the bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular complexity through various cross-coupling reactions.

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the unambiguous identification and quality assessment of this compound. Understanding this spectral signature is not merely an academic exercise; it is a prerequisite for ensuring the integrity of starting materials, monitoring reaction progress, and confirming the structure of final products in any research and development pipeline.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the following IUPAC-recommended numbering scheme for the 1-benzothiophene (or benzo[b]thiophene) ring system will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide a unique fingerprint of its carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible methodology is critical for acquiring high-quality NMR data.

-

Sample Preparation: Accurately weigh 10-15 mg of the this compound sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial; CDCl₃ is typically suitable for this compound.

-

Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) at 0.03% (v/v) to serve as an internal reference, setting the 0 ppm mark for both ¹H and ¹³C spectra.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution, which is particularly important for resolving the complex multiplets in the aromatic region.[2]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Acquisition Parameters: Acquire data over a spectral width of at least 12 ppm with a relaxation delay of 2-5 seconds to ensure quantitative integration. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

-

Acquisition Parameters: Acquire data over a spectral width of ~220 ppm. A longer acquisition time is required due to the low natural abundance of ¹³C; several hundred to a few thousand scans may be necessary.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. There are five aromatic protons in total.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| H-2 | ~7.6 - 7.8 | Singlet (s) | 1H |

| H-7 | ~7.8 - 8.0 | Doublet (d) or Multiplet (m) | 1H |

| H-4 | ~7.7 - 7.9 | Doublet (d) or Multiplet (m) | 1H |

| H-5, H-6 | ~7.3 - 7.5 | Multiplets (m) | 2H |

Interpretation Insights:

-

H-2 Proton: The proton at the C-2 position is unique. It lacks adjacent proton neighbors for coupling, thus appearing as a sharp singlet. Its position adjacent to the electron-rich sulfur atom and the bromine-substituted carbon influences its chemical shift.

-

Benzo-protons (H-4, H-5, H-6, H-7): These four protons on the benzene ring form a complex, coupled system. Typically, H-4 and H-7, being ortho to the fused thiophene ring, appear further downfield than H-5 and H-6. Their splitting patterns will be complex multiplets or apparent doublets/triplets depending on the relative magnitudes of their ortho, meta, and para coupling constants.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals for the eight carbon atoms of the benzothiophene core. Authoritative spectral assignments for benzothiophenes have been reported in the literature, providing a solid basis for interpretation.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Interpretation Notes |

| C-3 | ~115 - 120 | Directly attached to bromine, this carbon is significantly shielded. Its signal is often of lower intensity. |

| C-2 | ~128 - 132 | Alpha to the sulfur atom. |

| C-4, C-5, C-6, C-7 | ~122 - 127 | Aromatic carbons of the benzene ring, appearing in a relatively clustered region. |

| C-3a, C-7a | ~138 - 142 | Quaternary carbons at the ring fusion, typically appearing furthest downfield. |

Interpretation Insights:

-

Causality of Shifts: The chemical shifts are governed by the electronic environment. The electronegative sulfur atom and the fused aromatic ring influence the electron density across the molecule. The C-3 carbon, bonded directly to the highly electronegative bromine, experiences a strong inductive effect, which paradoxically often results in shielding (an upfield shift) for carbons bearing heavy halogens (the "heavy-atom effect").

-

Quaternary Carbons: The bridgehead carbons, C-3a and C-7a, lack attached protons and will exhibit lower intensity signals due to longer relaxation times. Their downfield position is characteristic of carbons at a ring fusion.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides invaluable information about the functional groups present in a molecule by probing their vibrational frequencies.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Analysis: Place a single drop of the neat liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

IR Spectral Analysis

The IR spectrum confirms the presence of the aromatic system and the carbon-bromine bond.

| Frequency Range (cm⁻¹) | Vibration Type | Interpretation |

| 3100 - 3000 | Aromatic C-H Stretch | Confirms the presence of sp² C-H bonds in the aromatic rings.[3] |

| 1600 - 1450 | Aromatic C=C Ring Stretch | A series of sharp absorptions characteristic of the benzothiophene skeleton.[3] |

| 1250 - 1000 | Aromatic C-H In-Plane Bending | Part of the complex fingerprint region, contributing to the unique pattern of the molecule. |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong bands whose exact positions can hint at the substitution pattern of the benzene ring. |

| 700 - 500 | C-Br Stretch / C-S Stretch | The C-Br stretch is expected in this low-frequency "fingerprint region," confirming the presence of the halogen. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound, along with structural information derived from its fragmentation pattern.

Experimental Protocol: GC-MS (Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Method: Inject a small volume (e.g., 1 µL) of the solution. Use a temperature program that allows for the clean elution of the compound from the GC column. The ion source temperature is typically set to ~230 °C.

-

MS Method: The EI energy is standardized at 70 eV to induce reproducible fragmentation. Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

Mass Spectral Analysis

The mass spectrum of this compound is distinguished by a clear molecular ion peak that reveals the presence of bromine.

| m/z (Mass-to-Charge Ratio) | Assignment | Interpretation |

| 214 / 212 | [M]⁺˙ and [M+2]⁺˙ (Molecular Ion Cluster) | This pair of peaks with nearly equal intensity (~1:1 ratio) is the definitive signature of a molecule containing one bromine atom, corresponding to the natural abundance of the ⁸¹Br and ⁷⁹Br isotopes.[1] |

| 133 | [M - Br]⁺ | Represents the loss of the bromine radical from the molecular ion, resulting in the benzothienyl cation. |

| 89 | [C₇H₅]⁺ or [C₆H₃S]⁺ | A common, stable fragment observed in the mass spectra of benzothiophenes, likely arising from the cleavage of the thiophene ring.[1] |

Trustworthiness through Isotopic Pattern: The most self-validating feature of the mass spectrum is the molecular ion cluster at m/z 212 and 214. The molecular weight of the C₈H₅S fragment is 133 Da. Adding a ⁷⁹Br atom gives 133 + 79 = 212 Da. Adding an ⁸¹Br atom gives 133 + 81 = 214 Da. The observed ~1:1 intensity ratio of these peaks provides extremely high confidence in the presence of a single bromine atom and confirms the molecular formula.

Context: Synthesis and Quality Control

A common and efficient method for preparing this compound is the direct electrophilic bromination of 1-benzothiophene using N-Bromosuccinimide (NBS) in a suitable solvent system.

Caption: Simplified workflow for the synthesis of this compound.

Understanding the synthesis is vital from an analytical perspective. Potential side products, such as the 2-bromo isomer or dibrominated species, would have distinct spectroscopic signatures. For instance, 2-Bromo-1-benzothiophene would show a different splitting pattern in its ¹H NMR spectrum. The comprehensive spectroscopic analysis detailed here is therefore essential for confirming not only the identity of the desired product but also its isomeric purity.

Conclusion

The structural elucidation of this compound is unequivocally achieved through a multi-technique spectroscopic approach. Mass spectrometry confirms its molecular weight and the presence of a single bromine atom via the characteristic M⁺/M+2 isotopic pattern. Infrared spectroscopy validates the integrity of the aromatic benzothiophene core. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecule's C-H framework and atomic connectivity. Together, these techniques form a self-validating system of analysis, providing researchers and drug development professionals with the high-confidence data required to advance their scientific endeavors.

References

-

Benzo(b)thiophene, 3-bromo- | C8H5BrS | CID 123250 . PubChem. [Link]

-

13C NMR spectra of thiophenes. III—Bromothiophenes . Research Paper. [Link]

-

Synthesis, characterization of novel benzothiophene . Research Paper. [Link]

-

3-Bromobenzo[b]thiophene . SpectraBase. [Link]

-

Modulation of Properties inBenzothieno[3,2-b]benzothiophene Derivatives through Sulfur Oxidation . MDPI. [Link]

-

Coupling constants for 1H and 13C NMR . Research Paper. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents . PMC - NIH. [Link]

-

Coupling Constants For 1h and 13c NMR . Scribd. [Link]

-

Search Results . Beilstein Journal of Organic Chemistry. [Link]

-

3-Bromothiophene . Wikipedia. [Link]

-

13 C NMR spectra of thiophenes. III—Bromothiophenes . Sci-Hub. [Link]

-

FTIR spectra of BTh, PBTh, P[BTh-co-Py], P[BTh-co-Th] . ResearchGate. [Link]

Sources

An In-depth Technical Guide on 3-Bromo-1-benzothiophene: Commercial Availability, Synthesis, and Applications in Drug Development

This guide offers a comprehensive technical overview of 3-Bromo-1-benzothiophene, a crucial heterocyclic building block in the fields of medicinal chemistry and materials science. It covers its commercial availability, synthesis, key chemical reactions, and diverse applications, providing valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Versatility of the this compound Scaffold

This compound, also referred to as 3-bromobenzo[b]thiophene, is an aromatic organic compound containing a sulfur atom, with the molecular formula C₈H₅BrS.[1][2] Its structure, which includes a bromine atom at the 3-position of the benzothiophene core, renders it a highly adaptable intermediate for integrating the benzothiophene motif into more intricate molecules. The distinct electronic characteristics of the benzothiophene ring system, along with the reactivity of the carbon-bromine bond, have solidified this compound's role as a valuable precursor in the synthesis of a broad spectrum of biologically active molecules and functional materials.[3][4]

The strategic placement of the bromine atom facilitates a range of chemical transformations, particularly cross-coupling reactions, which enable the creation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its utility in constructing novel molecular frameworks with potential therapeutic uses.[5]

Commercial Landscape: Availability and Suppliers

This compound is readily accessible from numerous chemical suppliers, serving both research and development purposes as well as bulk manufacturing requirements.[6] The compound is typically available in various purities, with a common specification of 97% or higher.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Conier Chem&Pharma Limited | 95% | Inquiry |

| Hangzhou Raisun Import & Export Co Ltd | Industrial Grade/98%, 99.00% | Inquiry |

| Sarvam Polymers | Not Specified | Inquiry |

It is imperative for researchers to review the supplier's Certificate of Analysis (CoA) to confirm the purity and identity of the material before its use. The presence of impurities can significantly affect the results of sensitive subsequent reactions.

Synthesis of this compound: A Practical Laboratory Approach

While commercially available, an understanding of the synthesis of this compound offers valuable insights into its reactivity and potential impurities. A prevalent and dependable method for laboratory-scale synthesis is the bromination of 1-benzothiophene.

The most direct pathway to this compound is through the electrophilic bromination of the parent heterocycle, 1-benzothiophene. The reaction demonstrates high regioselectivity for the 3-position, which is attributed to the electronic properties of the benzothiophene ring system.

Workflow for the Synthesis of this compound

Caption: A simplified diagram of the palladium-catalyzed Suzuki-Miyaura coupling cycle.

This compound is a key starting material for several significant drugs and clinical candidates. Notably, it serves as a precursor for Raloxifene, a selective estrogen receptor modulator (SERM) for treating and preventing osteoporosis in postmenopausal women. [2][7]It is also a fundamental building block for Zileuton, a 5-lipoxygenase inhibitor used in the management of chronic asthma. [2][8]The benzothiophene scaffold is present in a variety of other medicinally important compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [3][4][9]

Quality Control and Characterization

To ensure the quality of this compound for reproducible and successful synthetic results, several analytical techniques are commonly used for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are employed to confirm the compound's structure and assess its purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is effective for determining the purity of the material and identifying any volatile impurities.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is another valuable tool for assessing purity, especially for non-volatile impurities. [10]

Conclusion

This compound is a commercially available and synthetically versatile building block with substantial applications in drug discovery and materials science. Its reactivity in a variety of cross-coupling reactions enables the efficient creation of complex molecular structures. A solid understanding of its synthesis, handling, and characterization is crucial for any researcher working with this important intermediate.

References

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde.

- PrepChem.com. (n.d.). A. Preparation of 3-bromobenzo[b]thiophene.

- ChemicalBook. (n.d.). This compound synthesis.

- Benchchem. (n.d.). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.

- National Institutes of Health. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents.

- Books Gateway. (2017). Synthesis of Raloxifene.

- JOCPR. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate.

- ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited.

- Benchchem. (n.d.). An In-depth Technical Guide to 3-bromo-7-chloro-1-benzothiophene: Safety, Handling, and Synthetic Applications.

- ECHEMI. (2024). Buy this compound Industrial Grade from Hangzhou Raisun Import & Export Co Ltd.

- IndiaMART. (n.d.). Benzothiophene at best price in Surat by Sarvam Polymers.

- New Drug Approvals. (2020). RALOXIFENE.

- ResearchGate. (n.d.). Scheme for the synthesis of Raloxifene.

- Alpha Pioneer. (n.d.). This compound Synthesis: Key Processes and Supplier Insights.

- National Institutes of Health. (2018). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives.

- Google Patents. (n.d.). US20160376251A1 - Process for the Preparation of Zileuton.

- Google Patents. (n.d.). US9670176B2 - Process for the preparation of zileuton.

- Wikipedia. (n.d.). Benzothiophene.

- PubChem. (n.d.). Zileuton.

- National Institutes of Health. (2020). New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition.

- National Institutes of Health. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes.

- Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.

- Books. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.

- ECHEMI. (n.d.). Sourcing this compound: A Buyer's Guide from Chinese Manufacturers.

Sources

- 1. echemi.com [echemi.com]

- 2. Benzothiophene - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 3-Bromo-1-benzothiophene Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1-benzothiophene scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1][2] The strategic introduction of a bromine atom at the 3-position creates a versatile synthetic handle, allowing for extensive functionalization and the generation of diverse chemical libraries. This guide provides an in-depth exploration of the significant biological activities exhibited by 3-bromo-1-benzothiophene derivatives, with a focus on their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and discuss key structure-activity relationships that are crucial for guiding future drug development endeavors.

Introduction: The Significance of the this compound Scaffold

Benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, is a cornerstone of heterocyclic chemistry.[2] Its derivatives are integral to a range of FDA-approved drugs, highlighting their therapeutic relevance. The this compound core is of particular interest to medicinal chemists for several reasons:

-

Synthetic Versatility: The bromine atom at the 3-position serves as a key reactive site for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[3] This allows for the facile introduction of a wide array of substituents, enabling the systematic exploration of chemical space to optimize biological activity.

-

Modulation of Physicochemical Properties: The presence and position of the halogen can significantly influence the molecule's lipophilicity, metabolic stability, and receptor binding affinity, all of which are critical parameters in drug design.[1]

-

Diverse Biological Profile: As this guide will detail, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, making it a promising starting point for drug discovery programs across multiple therapeutic areas.[2][3]

This guide will now proceed to explore the major biological activities associated with this promising class of compounds.

Anticancer Activities: Targeting the Machinery of Malignancy

Derivatives of this compound have emerged as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Mechanism of Action: Disruption of Key Oncogenic Pathways

2.1.1. Tubulin Polymerization Inhibition

A significant number of benzothiophene derivatives exhibit their anticancer effects by interfering with microtubule dynamics, a critical process for cell division.[4] Similar to well-known agents like combretastatin, these compounds can inhibit the polymerization of tubulin into microtubules.[4] This disruption of the cellular cytoskeleton leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death) in cancer cells.[4] Notably, some benzothiophene acrylonitrile analogs have shown potent growth inhibition in the nanomolar range across a wide panel of human cancer cell lines.[5] An important advantage of some of these compounds is their ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance, a common challenge in chemotherapy.[4]

2.1.2. Kinase Inhibition: Halting Pro-Survival Signaling

Cancer cells often rely on aberrant signaling from protein kinases for their uncontrolled growth and survival. Benzothiophene derivatives have been successfully designed to target these key enzymes.

-

Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are essential regulators of mitosis. Their overexpression is common in many cancers and is linked to genetic instability.[6] Novel benzothiophene-3-carboxamide derivatives have been developed as potent inhibitors of Aurora kinases A and B, demonstrating low nanomolar efficacy. These inhibitors block cell division (cytokinesis) and induce apoptosis.[7]

-